Benzoic acid, 4-(allyloxy)-3,5-diisopropyl-
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Overview
Description
Benzoic acid, 4-(allyloxy)-3,5-diisopropyl- is an organic compound with the molecular formula C10H10O3 It is a derivative of benzoic acid, characterized by the presence of an allyloxy group at the 4-position and two isopropyl groups at the 3 and 5 positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(allyloxy)-3,5-diisopropyl- typically involves the allylation of 4-hydroxybenzoic acid. The process can be summarized as follows:
Starting Material: 4-hydroxybenzoic acid.
Reagents: Allyl bromide, potassium carbonate (K2CO3), and a suitable solvent such as dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated under reflux conditions for several hours to facilitate the allylation process.
Purification: The product is purified by recrystallization from ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of benzoic acid, 4-(allyloxy)-3,5-diisopropyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(allyloxy)-3,5-diisopropyl- undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.
Major Products
Oxidation: Formation of 4-(carboxy)benzoic acid derivatives.
Reduction: Formation of 4-(allyloxy)-3,5-diisopropylbenzyl alcohol.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the compound.
Scientific Research Applications
Benzoic acid, 4-(allyloxy)-3,5-diisopropyl- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(allyloxy)-3,5-diisopropyl- involves its interaction with specific molecular targets and pathways. The allyloxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to cellular receptors and modulating their activity.
Oxidative Stress: Inducing oxidative stress and affecting cellular redox balance.
Comparison with Similar Compounds
Benzoic acid, 4-(allyloxy)-3,5-diisopropyl- can be compared with other similar compounds, such as:
4-(Allyloxy)benzoic acid: Lacks the isopropyl groups, resulting in different chemical and biological properties.
3,5-Diisopropylbenzoic acid: Lacks the allyloxy group, leading to variations in reactivity and applications.
4-(Methoxy)-3,5-diisopropylbenzoic acid:
Properties
CAS No. |
7192-38-3 |
---|---|
Molecular Formula |
C16H22O3 |
Molecular Weight |
262.34 g/mol |
IUPAC Name |
3,5-di(propan-2-yl)-4-prop-2-enoxybenzoic acid |
InChI |
InChI=1S/C16H22O3/c1-6-7-19-15-13(10(2)3)8-12(16(17)18)9-14(15)11(4)5/h6,8-11H,1,7H2,2-5H3,(H,17,18) |
InChI Key |
OIOXCRHTASIASQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1OCC=C)C(C)C)C(=O)O |
Origin of Product |
United States |
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